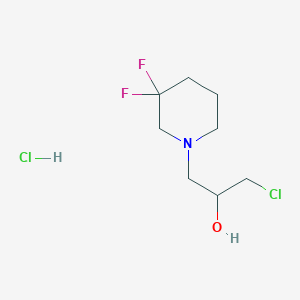

![molecular formula C17H18F3NO3S B2409455 (1R,5S)-3-Cyclopropyliden-8-((2-(Trifluormethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan CAS No. 2309602-71-7](/img/structure/B2409455.png)

(1R,5S)-3-Cyclopropyliden-8-((2-(Trifluormethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H18F3NO3S and its molecular weight is 373.39. The purity is usually 95%.

BenchChem offers high-quality (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von (1R,5S)-3-Cyclopropyliden-8-((2-(Trifluormethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan:

Pharmazeutische Entwicklung

This compound: hat sich in der Entwicklung neuer Pharmazeutika als vielversprechend erwiesen. Seine einzigartige Struktur ermöglicht die Interaktion mit verschiedenen biologischen Zielstrukturen, was es zu einem Kandidaten für die Wirkstoffforschung und -entwicklung macht. Die Trifluormethoxygruppe verbessert seine metabolische Stabilität und Bioverfügbarkeit, die für wirksame Medikamente entscheidende Eigenschaften sind .

Pflanzenschutzmittelforschung

Diese Verbindung ist auch in der Pflanzenschutzmittelforschung von Bedeutung. Die Trifluormethoxygruppe ist bekannt für ihre Rolle bei der Steigerung der Wirksamkeit von Pflanzenschutzmitteln. Sie kann zur Entwicklung neuer Pestizide und Herbizide verwendet werden, die wirksamer und umweltfreundlicher sind. Die Stabilität und Aktivität der Verbindung gegen Schädlinge machen sie zu einem wertvollen Gut in diesem Bereich .

Katalyse

Im Bereich der Katalyse kann This compound als Ligand in metallkatalysierten Reaktionen verwendet werden. Seine einzigartige bicyclische Struktur und seine funktionellen Gruppen ermöglichen es ihm, Metallzentren zu stabilisieren und verschiedene katalytische Prozesse zu erleichtern, darunter Hydrierungen, Kreuzkupplungen und Oxidationsreaktionen .

Materialwissenschaften

Die strukturellen Eigenschaften der Verbindung machen sie in den Materialwissenschaften nützlich. Sie kann in Polymere integriert werden, um deren thermische und mechanische Eigenschaften zu verbessern. Die Trifluormethoxygruppe trägt zur Beständigkeit des Materials gegen Abbau bei und verbessert seine Gesamtleistung in verschiedenen Anwendungen .

Medizinische Chemie

In der medizinischen Chemie kann diese Verbindung als Baustein für die Synthese komplexer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht die Erstellung diverser chemischer Bibliotheken, die für das Hochdurchsatz-Screening in der Wirkstoffforschung unerlässlich sind. Das Vorhandensein der Trifluormethoxygruppe verbessert auch die pharmakokinetischen Eigenschaften der synthetisierten Moleküle .

Umweltchemie

This compound: kann in der Umweltchemie verwendet werden, um neue Methoden zur Erkennung und zum Abbau von Schadstoffen zu entwickeln. Seine Stabilität und Reaktivität machen es geeignet für die Herstellung von Sensoren und Katalysatoren, die schädliche Stoffe in der Umwelt identifizieren und abbauen können .

Synthetische organische Chemie

Diese Verbindung ist in der synthetischen organischen Chemie als Reagenz oder Zwischenprodukt wertvoll. Seine einzigartige bicyclische Struktur und seine funktionellen Gruppen ermöglichen die Synthese komplexer organischer Moleküle. Sie kann in verschiedenen synthetischen Wegen verwendet werden, um neue Verbindungen mit potenziellen Anwendungen in der Pharmazeutik, in der Pflanzenschutzmittelforschung und in den Materialwissenschaften zu erzeugen .

Biochemische Forschung

In der biochemischen Forschung kann This compound verwendet werden, um Enzymwechselwirkungen und Protein-Ligand-Bindung zu untersuchen. Seine einzigartige Struktur und seine funktionellen Gruppen ermöglichen es ihm, mit biologischen Makromolekülen zu interagieren, was Einblicke in ihre Mechanismen und Funktionen liefert .

Synthese und Anwendung von Trifluormethylpyridinen Molbank | Free Full-Text Sichtbar-licht-induzierte S-Trifluormethylierung von Thiophenolen

Eigenschaften

IUPAC Name |

3-cyclopropylidene-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO3S/c18-17(19,20)24-15-3-1-2-4-16(15)25(22,23)21-13-7-8-14(21)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVOGOQZMQDNAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

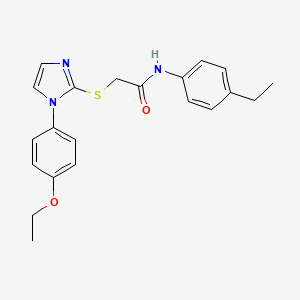

![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2409374.png)

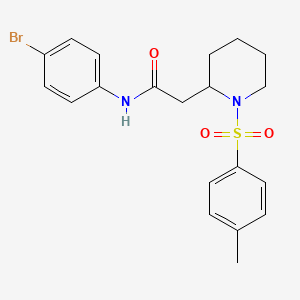

![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)

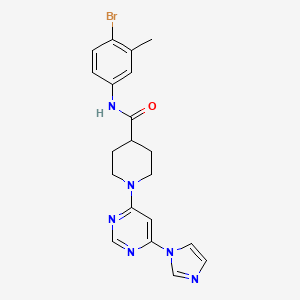

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)

![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2409379.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)

![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)

![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)

![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)

![4-ISOPENTYL-2-(2-PHENOXYETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2409391.png)